molecular formula C10H21N B11749670 (5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine

(5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B11749670
M. Wt: 155.28 g/mol
InChI Key: RBMUAGDCCJDQLE-XNWIYYODSA-N
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Description

(1r,2r,5s)-Neomenthyl amine is a chiral amine derived from neomenthol, a naturally occurring compound found in essential oils such as peppermint oil. This compound is characterized by its unique stereochemistry, which makes it an important building block in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2r,5s)-neomenthyl amine typically involves the reduction of neomenthol followed by amination. One common method is the catalytic hydrogenation of neomenthol to produce neomenthylamine. This process often uses catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of (1r,2r,5s)-neomenthyl amine may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound with high purity and yield. The reaction conditions are optimized to ensure the selective formation of the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions

(1r,2r,5s)-Neomenthyl amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1r,2r,5s)-Neomenthyl amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1r,2r,5s)-neomenthyl amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds with target molecules. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards different molecular targets .

Comparison with Similar Compounds

Similar Compounds

    (1r,2s,5s)-Neomenthyl amine: Another stereoisomer with different spatial arrangement of atoms.

    (1r,2r,5r)-Neomenthyl amine: Differing in the configuration at the 5th carbon.

    (1s,2r,5s)-Neomenthyl amine: Differing in the configuration at the 1st carbon

Uniqueness

(1r,2r,5s)-Neomenthyl amine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes, where the control of stereochemistry is crucial .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9?,10?/m1/s1

InChI Key

RBMUAGDCCJDQLE-XNWIYYODSA-N

Isomeric SMILES

C[C@@H]1CCC(C(C1)N)C(C)C

Canonical SMILES

CC1CCC(C(C1)N)C(C)C

Origin of Product

United States

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